molecular formula C21H15ClN4O4 B10956351 N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide

N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide

Cat. No.: B10956351
M. Wt: 422.8 g/mol
InChI Key: LBMAWKAJPDNBKV-YDZHTSKRSA-N
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Description

N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl moiety .

Scientific Research Applications

N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the hydrazone linkage can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(E)-(4-chlorophenyl)methylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide
  • N-[4-({2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}carbonyl)phenyl]-4-nitrobenzamide

Uniqueness

N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorophenyl moiety enhances its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C21H15ClN4O4/c22-19-4-2-1-3-16(19)13-23-25-21(28)15-5-9-17(10-6-15)24-20(27)14-7-11-18(12-8-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+

InChI Key

LBMAWKAJPDNBKV-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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